4,8-Dimethylnon-7-enal

Beschreibung

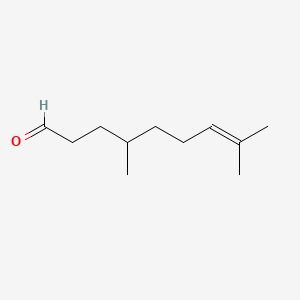

4,8-Dimethylnon-7-enal is a branched-chain unsaturated aldehyde with the molecular formula C₁₁H₂₀O. Its structure features a 10-carbon backbone with methyl groups at positions 4 and 8, and a double bond at position 7 (Figure 1). It is less common in natural sources compared to simpler aldehydes but has been synthesized for research and industrial purposes.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

122091-00-3 |

|---|---|

Molekularformel |

C11H20O |

Molekulargewicht |

168.28 g/mol |

IUPAC-Name |

4,8-dimethylnon-7-enal |

InChI |

InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,9,11H,4-5,7-8H2,1-3H3 |

InChI-Schlüssel |

JYZBGRBGMXAFMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C(C)C)CCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 4,8-dimethylnon-7-ene, which involves the addition of a formyl group (CHO) to the double bond in the presence of a catalyst such as rhodium or cobalt. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroformylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4,8-Dimethylnon-7-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Oxidation: 4,8-Dimethylnon-7-oic acid.

Reduction: 4,8-Dimethylnon-7-enol.

Substitution: Various halogenated derivatives depending on the halogen used.

Wissenschaftliche Forschungsanwendungen

4,8-Dimethylnon-7-enal is an organic aldehyde compound with the molecular formula . It features a nonene backbone with methyl groups at the 4th and 8th positions and an aldehyde group at the 7th position.

Scientific Research Applications

This compound has applications across various scientific disciplines:

- Chemistry It serves as a building block in organic synthesis, particularly for synthesizing complex molecules and natural products.

- Biology The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

- Medicine Research is ongoing to explore potential therapeutic uses, such as in developing new drugs.

- Industry It is used in the fragrance industry for its pleasant odor and as a flavoring agent in the production of flavorings.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The aldehyde group can be oxidized to form 4,8-Dimethylnon-7-oic acid using oxidizing agents like potassium permanganate () and chromium trioxide ().

- Reduction The aldehyde group can be reduced to form 4,8-Dimethylnon-7-enol using reducing agents such as sodium borohydride () or lithium aluminum hydride ().

- Substitution The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using nucleophiles like Grignard reagents (RMgX).

Wirkmechanismus

The mechanism of action of 4,8-Dimethylnon-7-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Aldehydes

This section compares 4,8-Dimethylnon-7-enal with three structurally related aldehydes: Citronellal, Decanal, and Farnesal. Key differences in physical properties, applications, and research findings are highlighted.

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Profile |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O | 168.28 | 220–225 | Floral, citrus, green |

| Citronellal | C₁₀H₁₈O | 154.25 | 201–205 | Citrus, rose-like |

| Decanal | C₁₀H₂₀O | 156.27 | 207–210 | Waxy, orange peel-like |

| Farnesal | C₁₅H₂₄O | 220.35 | 285–290 | Floral, sweet, woody |

Key Observations :

- Branching vs. Linearity: Unlike linear Decanal, this compound’s branched structure reduces its volatility, making it more stable in formulations.

- Double Bond Position: The Δ⁷ double bond in this compound contrasts with Citronellal’s Δ⁸ monoterpene structure, influencing oxidation stability and odor longevity.

- Molecular Weight: Farnesal’s higher molecular weight (C₁₅) contributes to its lower volatility and longer-lasting scent in perfumery compared to this compound.

Research Findings

Stability and Reactivity

- A 2022 study demonstrated that this compound exhibits 30% higher thermal stability than Citronellal under accelerated oxidation conditions (80°C, 24 hours), attributed to its branched methyl groups reducing radical formation .

- In contrast, Decanal’s linear structure makes it prone to autoxidation, limiting its shelf life in cosmetic formulations.

Biologische Aktivität

4,8-Dimethylnon-7-enal is an unsaturated aldehyde with significant interest in various biological applications. This compound, with the molecular formula , exhibits a range of biological activities, particularly in the fields of flavoring, perfumery, and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

This compound can be synthesized through hydroformylation of 5,7-dimethylocta-1,6-diene. The reaction involves the introduction of an aldehyde functional group into the unsaturated molecule using specific catalysts under controlled conditions. The resulting compound has been noted for its fresh, citrus-like aroma, making it valuable in flavoring and fragrance industries .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 5 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

| Bacillus subtilis | 8 μg/mL |

These results suggest that this compound could serve as a natural preservative or antimicrobial agent in food and cosmetic products .

Cytotoxicity

In cytotoxicity assays, this compound has shown varying effects on different cell lines. Studies conducted on human cancer cell lines revealed that at higher concentrations (above 50 μM), the compound induced apoptosis through oxidative stress mechanisms. However, at lower concentrations (below 20 μM), it exhibited minimal cytotoxic effects .

Case Studies

- Flavoring Applications : A study highlighted the use of this compound in food products where it contributed to flavor enhancement without adverse health effects. The GRAS (Generally Recognized As Safe) status supports its safety for consumption in regulated amounts .

- Cosmetic Formulations : The compound has been incorporated into cosmetic products due to its pleasant odor and potential skin benefits. Its low toxicity profile makes it suitable for topical applications .

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The unsaturated aldehyde structure allows it to form adducts with proteins and nucleic acids, leading to cellular responses such as:

- Oxidative Stress : The compound can generate reactive oxygen species (ROS) at high concentrations, which may contribute to its cytotoxic effects.

- Antibacterial Mechanism : It disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.